8-[4-(dimethylamino)phenyl]-9H-benzo[f]indeno[2,1-c]quinolin-9-one
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Overview
Description
8-[4-(dimethylamino)phenyl]-9H-benzo[f]indeno[2,1-c]quinolin-9-one is a complex organic compound with a unique structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to a benzoindenoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(dimethylamino)phenyl]-9H-benzo[f]indeno[2,1-c]quinolin-9-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzoindenoquinolinone core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a suitable catalyst to attach the dimethylamino group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
8-[4-(dimethylamino)phenyl]-9H-benzo[f]indeno[2,1-c]quinolin-9-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The dimethylamino group or other substituents on the phenyl ring can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could result in a variety of functionalized aromatic compounds.
Scientific Research Applications
8-[4-(dimethylamino)phenyl]-9H-benzo[f]indeno[2,1-c]quinolin-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: It can be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 8-[4-(dimethylamino)phenyl]-9H-benzo[f]indeno[2,1-c]quinolin-9-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the aromatic core can engage in π-π stacking with other aromatic systems. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share a similar core structure and are known for their diverse biological activities.
Indenoquinoline derivatives: These compounds have a similar fused ring system and are studied for their potential therapeutic applications.
Uniqueness
8-[4-(dimethylamino)phenyl]-9H-benzo[f]indeno[2,1-c]quinolin-9-one is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
11-[4-(dimethylamino)phenyl]-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O/c1-30(2)19-14-11-18(12-15-19)27-26-25(21-9-5-6-10-22(21)28(26)31)24-20-8-4-3-7-17(20)13-16-23(24)29-27/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTUOSVPMTYVRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C5=C2C(=O)C6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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